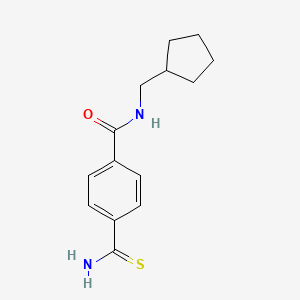

4-carbamothioyl-N-(cyclopentylmethyl)benzamide

Description

4-Carbamothioyl-N-(cyclopentylmethyl)benzamide is a benzamide derivative characterized by a cyclopentylmethyl substituent at the benzamide nitrogen and a carbamothioyl (-C(=S)NH₂) group at the para position of the benzene ring.

Properties

Molecular Formula |

C14H18N2OS |

|---|---|

Molecular Weight |

262.37 g/mol |

IUPAC Name |

4-carbamothioyl-N-(cyclopentylmethyl)benzamide |

InChI |

InChI=1S/C14H18N2OS/c15-13(18)11-5-7-12(8-6-11)14(17)16-9-10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H2,15,18)(H,16,17) |

InChI Key |

QDKIEZDFBWLDKN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CNC(=O)C2=CC=C(C=C2)C(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-carbamothioyl-N-(cyclopentylmethyl)benzamide typically involves the reaction of benzoyl isothiocyanate with cyclopentylmethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

4-carbamothioyl-N-(cyclopentylmethyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-carbamothioyl-N-(cyclopentylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-carbamothioyl-N-(cyclopentylmethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of bacteria by interfering with essential enzymes and proteins . In industrial applications, it acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective layer that prevents further corrosion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-carbamothioyl-N-(cyclopentylmethyl)benzamide, highlighting substituent variations, biological activities, and physicochemical properties:

Key Comparative Insights:

Substituent Effects on Bioactivity: The carbamothioyl group in this compound and its analogues (e.g., ) may confer metal-binding or enzyme-inhibitory properties, contrasting with non-thioamide derivatives like Rip-B . Cyclopentylmethyl vs. Cyclohexylmethyl: AH-7921 (cyclohexylmethyl) exhibits opioid activity, whereas the cyclopentylmethyl group in the target compound could alter receptor binding due to reduced ring size and increased conformational rigidity.

Synthetic Pathways: Carbamothioyl-containing compounds are synthesized via thiourea intermediates or direct thioacylation , whereas non-thioamide benzamides (e.g., Rip-B ) are derived from benzoyl chloride-amine condensations.

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.